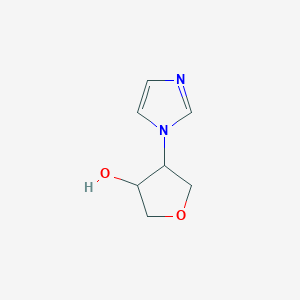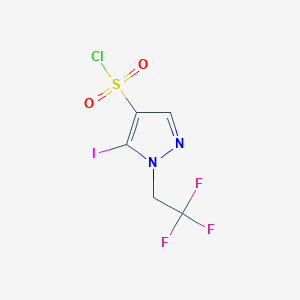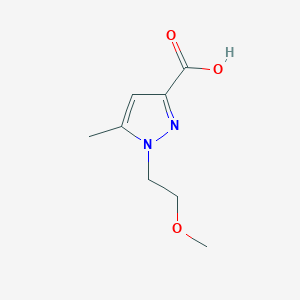
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 2-methoxyethylhydrazine with 2,4-pentanedione to form 1-(2-methoxyethyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with methyl acetoacetate to form 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Starting Materials
2-methoxyethylhydrazine, 2,4-pentanedione, methyl acetoacetate
Reaction
Step 1: Reaction of 2-methoxyethylhydrazine with 2,4-pentanedione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 1-(2-methoxyethyl)-3-methyl-1H-pyrazole., Step 2: Reaction of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole with methyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is complex and varies depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has also been shown to have antioxidant and neuroprotective properties, which may contribute to its potential therapeutic effects.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain cancer cells in vitro.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the growth of certain weeds by inhibiting the activity of acetolactate synthase. This inhibition leads to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its potential therapeutic and herbicidal properties. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of certain weeds, making it a potential candidate for the development of new herbicides.
One of the limitations of using 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its complex mechanism of action. The biochemical and physiological effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid vary depending on the specific application, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. In medicinal chemistry, further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and to develop new drugs based on its properties. In agriculture, further research is needed to optimize the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a herbicide and to develop new herbicides based on its properties. In material science, further research is needed to explore the use of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a ligand for the synthesis of new MOFs with potential applications in gas storage, separation, and catalysis.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. In addition, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
In agriculture, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of the plant, making 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid a potential candidate for the development of new herbicides.
In material science, 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been found to form stable complexes with various metal ions, making it a promising candidate for the synthesis of new MOFs.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-7(8(11)12)9-10(6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBTNUMIXFTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)
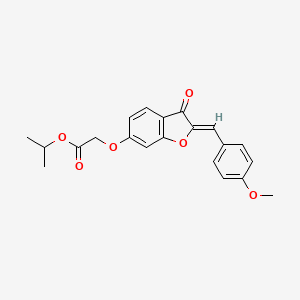
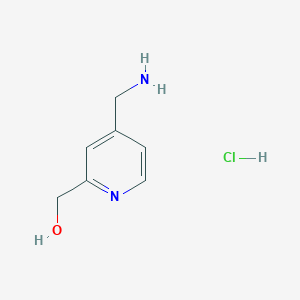
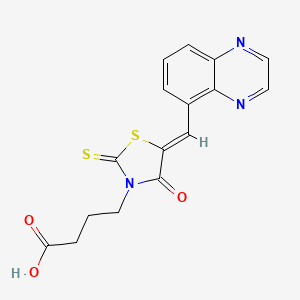
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)
![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)
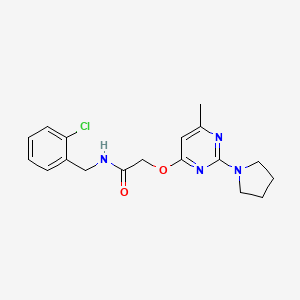
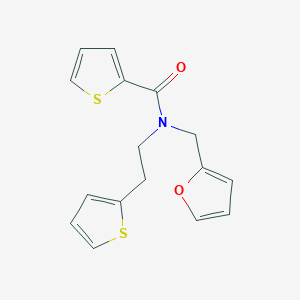
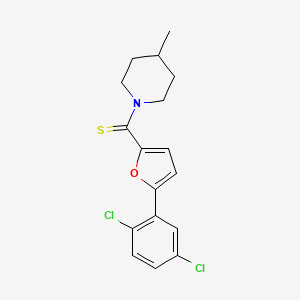
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)
